A theoretical study of conformational aspects and energy transfer between terthiophene and quinquethiophene in perhydrotriphenylene inclusion compounds
Physical Chemistry Chemical Physics Pub Date: 2008-07-09 DOI: 10.1039/B805084H
Abstract
A theoretical study of models with supramolecular architecture of co-inclusion compounds based on the host perhydrotriphenylene and guests

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Journal Name:Physical Chemistry Chemical Physics
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CAS no.: 30806-08-7